N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C19H22F3N5O4 and its molecular weight is 441.411. The purity is usually 95%.
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Scientific Research Applications
Anthelmintic Evaluation
A study by Kumar and Sahoo (2014) on novel synthesized 1,2,4-Triazole moieties clubbed with the Benzimidazole ring demonstrated significant anthelmintic activity against Pheretima posthuma, suggesting potential applications in developing new anthelmintic drugs Kumar & Sahoo, 2014.
Antimicrobial Activity
Another study focused on substituted 2-aminobenzothiazoles derivatives, exploring their antimicrobial activity and in-silico appraisal. This research indicates the compound's potential in addressing antimicrobial resistance, a significant global health challenge Anuse et al., 2019.
Medicinal Chemistry Synthesis
Research on Oxindole synthesis via Palladium-catalyzed C-H Functionalization by Magano et al. (2014) exemplifies the application of complex organic syntheses in medicinal chemistry, illustrating the utility of such compounds in developing enzyme inhibitors Magano et al., 2014.
Anti-inflammatory and Anti-nociceptive Agents
The synthesis of new 1,2,4-triazoles as anti-inflammatory and anti-nociceptive agents by Upmanyu et al. (2011) showcases the therapeutic potential of such compounds in treating inflammation and pain, further highlighting the importance of chemical synthesis in drug discovery Upmanyu et al., 2011.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O4/c1-25-17(19(20,21)22)24-27(18(25)29)13-4-6-26(7-5-13)11-16(28)23-12-2-3-14-15(10-12)31-9-8-30-14/h2-3,10,13H,4-9,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLUSCSZSOGWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCCO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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